![molecular formula C10H5F4N3O2 B1520404 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1221725-96-7](/img/structure/B1520404.png)
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FTTCA, is an organic compound belonging to the triazole family of compounds. It is a colorless solid that is soluble in many organic solvents. FTTCA has been studied extensively due to its potential applications in a wide range of scientific research areas.
Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group in this compound is of significant interest in pharmaceutical research due to its ability to enhance the bioavailability and metabolic stability of potential drug candidates . The presence of a triazole ring can also be beneficial, as triazoles are known for their use in creating antifungal agents, among other medicinal properties.
Agrochemical Development
In agrochemistry, the trifluoromethyl group is valued for its contribution to the development of herbicides and pesticides. It can potentially improve the efficacy and environmental resistance of agrochemicals, making compounds like 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid candidates for creating new formulations that are more effective at lower doses .
Material Science
The unique chemical structure of this compound could be explored for the development of advanced materials. For instance, the incorporation of fluorinated triazoles into polymers may result in materials with enhanced thermal stability, chemical resistance, and unique electronic properties suitable for high-performance applications .
Environmental Science
Fluorinated compounds are often studied for their environmental impact, particularly their persistence and bioaccumulation. Research into the environmental fate of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can provide insights into the safe use and disposal of such chemicals, as well as their potential as environmental tracers .
Biochemistry
In biochemistry, the study of fluorinated compounds like this one can shed light on enzyme-substrate interactions, as the fluorine atoms can act as probes due to their unique NMR properties. This can help in understanding the biochemical pathways and mechanisms of action for various biological processes .
Analytical Chemistry
The compound’s fluorine atoms make it an excellent candidate for fluorine-19 NMR spectroscopy, which is a powerful tool in structural elucidation. This application is particularly useful in the analysis of complex mixtures and the study of reaction mechanisms .
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-1-3-6(4-2-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRPPUKOUWLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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